molecular formula C16H17NO3 B336632 2-ethoxy-N-(3-methoxyphenyl)benzamide

2-ethoxy-N-(3-methoxyphenyl)benzamide

Cat. No.: B336632
M. Wt: 271.31 g/mol
InChI Key: YEARKPBFYZZKLI-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(3-methoxyphenyl)benzamide is a benzamide derivative characterized by an ethoxy group at the 2-position of the benzoyl ring and a 3-methoxyphenylamine moiety. This compound belongs to a class of molecules studied for their diverse biological activities, including antiparasitic, cytotoxic, and gastrokinetic effects. Its structure combines electron-donating substituents (methoxy and ethoxy groups), which influence solubility, lipophilicity, and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-ethoxy-N-(3-methoxyphenyl)benzamide

InChI

InChI=1S/C16H17NO3/c1-3-20-15-10-5-4-9-14(15)16(18)17-12-7-6-8-13(11-12)19-2/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

YEARKPBFYZZKLI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the benzamide core and phenyl ring significantly alter physicochemical properties:

Compound Name Substituents Key Properties Reference
2-Ethoxy-N-(3-hydroxyphenyl)benzamide 2-ethoxy, 3-hydroxyphenyl Higher polarity due to -OH group; increased hydrogen bonding potential
2-Hydroxy-N-(3-trifluoromethyl-phenyl)benzamide 2-hydroxy, 3-CF₃-phenyl Enhanced electron-withdrawing effects from CF₃; altered reactivity and binding
3-Acetoxy-2-methyl-N-(4-methoxyphenyl)-benzamide 3-acetoxy, 4-methoxyphenyl Ester group (acetoxy) improves metabolic stability; moderate lipophilicity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxyphenethyl Increased lipophilicity from dual methoxy groups; potential CNS penetration
4-Amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2-morpholinyl]methyl]benzamide 2-ethoxy, morpholinyl-pyridylmethyl Basic nitrogen in morpholine enhances solubility; potent gastrokinetic activity

Key Observations :

  • Hydroxyl groups enhance hydrogen bonding, improving target affinity but increasing metabolic susceptibility .
  • Bulky substituents (e.g., pentadecyl in ) may hinder binding to compact active sites but improve selectivity .
Antiparasitic Activity
  • Compound 363 (N-hydroxy-4-[2-(3-methoxyphenyl)acetamido]benzamide) demonstrates that methoxy groups at the 3-position contribute to antiparasitic effects, likely through histone deacetylase (HDAC) inhibition .
  • Nitazoxanide analogs (e.g., 2-acetoxy-N-(5-nitro-2-thiazolyl)benzamide) highlight the importance of nitro and heterocyclic groups for antiparasitic activity, a feature absent in the target compound .
Cytotoxic Effects
  • 2-Ethoxy-N-(3-hydroxyphenyl)-6-pentadecyl benzamide (6j) shows cytotoxicity linked to its long alkyl chain, which may disrupt cell membranes .
Gastrokinetic Activity
  • 2-Ethoxy-N-[(4-substituted morpholinyl)methyl]benzamides (e.g., compound 57b) exhibit potent gastrokinetic effects due to the ethoxy group and morpholine ring, which optimize receptor interactions without dopamine D2 antagonism . The target compound’s 3-methoxyphenyl group may confer similar advantages but requires validation.

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